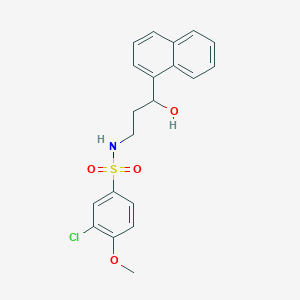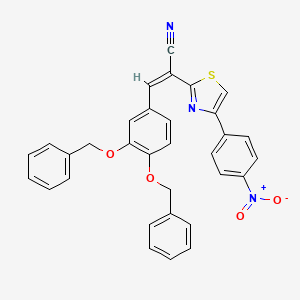
(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile” appears to be an organic compound. It contains a thiazole ring (a heterocyclic compound containing both sulfur and nitrogen in the ring), a nitrophenyl group (a phenyl ring with a nitro group attached), and a benzyloxy group (a benzyl group attached to an oxygen atom).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the nitrophenyl group, and the attachment of the benzyloxy groups. Without specific information or a known synthesis route, it’s difficult to provide more details.Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the acrylonitrile moiety. The presence of the (Z) configuration indicates that the highest priority groups on either side of the double bond are on the same side.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The nitro group is electron-withdrawing, which could make the compound more reactive. The thiazole ring might also participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, given its molecular complexity.科学的研究の応用
Synthesis and Characterization
Acrylonitrile derivatives have been synthesized and characterized, showing a wide range of applications due to their unique structural properties. For example, acrylonitriles substituted with triazoles or benzimidazoles have been prepared and tested for in vitro cytotoxic potency on human cancer cell lines, indicating their potential as anticancer agents (Sączewski et al., 2004). Additionally, the synthesis, photophysical, electrochemical, and structural characteristics of similar compounds have been explored, revealing their potential in material science applications (Bhanvadia et al., 2016).
Photorefractive and Electrochemical Properties
Studies have also focused on the photorefractive and electrochemical properties of acrylonitrile derivatives. These properties are crucial for the development of advanced materials for electronic and photonic devices (Hendrickx et al., 1998). For instance, donor conjugated polymers based on alkyl chain substituted oligobenzo[c]thiophene derivatives have been synthesized, showing promise for applications in bulk heterojunction solar cells (Raj & Anandan, 2013).
Luminescent Materials
Acrylonitrile derivatives have been investigated for their potential as luminescent materials, which are important for organic light-emitting diodes (LEDs) and other optoelectronic devices. For example, the electroluminescent properties of zinc(II) 2-(2-hydroxyphenyl)benzothiazolate complexes have been studied, highlighting their use in the fabrication of white electroluminescent materials (Yu et al., 2003).
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
将来の方向性
The study and application of this compound would depend on its biological activity and potential uses. It could be of interest in various fields, including medicinal chemistry, materials science, or synthetic chemistry.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and resources would be needed. If you have access to such resources or if the compound is studied in the future, a more comprehensive analysis could be performed.
特性
IUPAC Name |
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N3O4S/c33-19-27(32-34-29(22-40-32)26-12-14-28(15-13-26)35(36)37)17-25-11-16-30(38-20-23-7-3-1-4-8-23)31(18-25)39-21-24-9-5-2-6-10-24/h1-18,22H,20-21H2/b27-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVVLIVRCXNIHT-PKAZHMFMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan](/img/structure/B2879778.png)
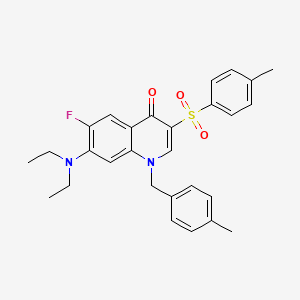
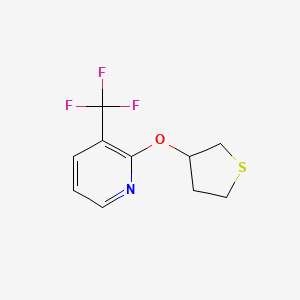
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2879782.png)
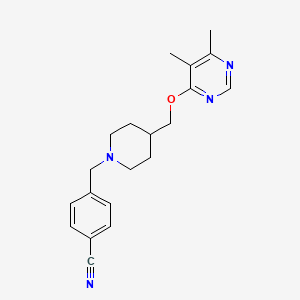
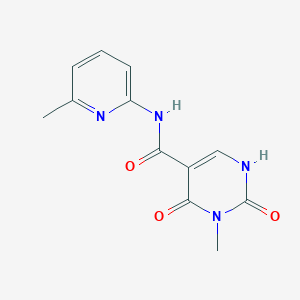
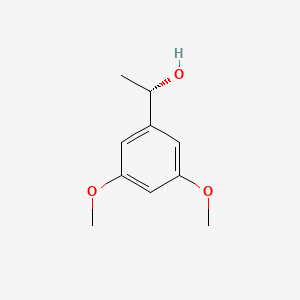
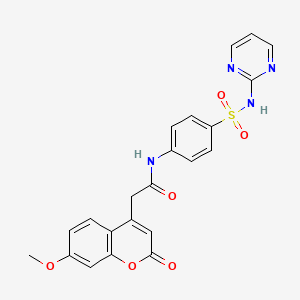
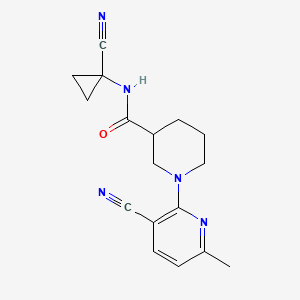
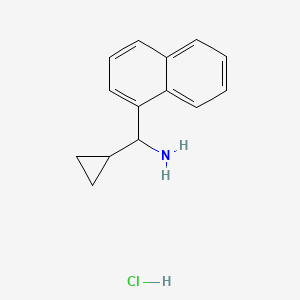
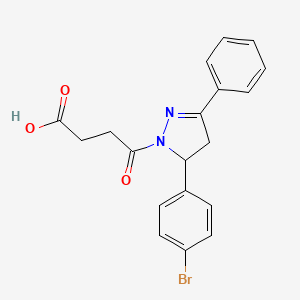
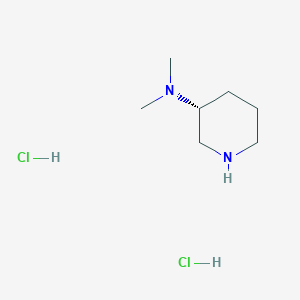
![ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879799.png)
